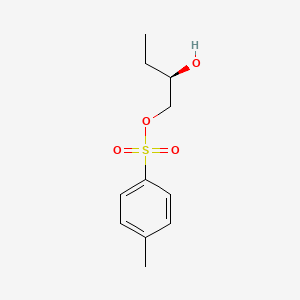
(R)-2-Hydroxybutyl tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Hydroxybutyl tosylate is an organic compound that belongs to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are commonly used in organic synthesis as intermediates. The compound ®-2-Hydroxybutyl tosylate is particularly notable for its role in facilitating nucleophilic substitution reactions due to its excellent leaving group properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ®-2-Hydroxybutyl tosylate typically involves the reaction of ®-2-Butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction proceeds via nucleophilic attack of the alcohol on the sulfur atom of the tosyl chloride, resulting in the formation of the tosylate ester with retention of the stereochemistry of the starting alcohol .
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-Hydroxybutyl tosylate can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Hydroxybutyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution (S_N2) and elimination (E2) reactions. The tosylate group serves as an excellent leaving group, facilitating these reactions.
Common Reagents and Conditions
Nucleophilic Substitution (S_N2): Common nucleophiles such as halides (Cl^-, Br^-, I^-), cyanide (CN^-), and alkoxides (RO^-) can react with ®-2-Hydroxybutyl tosylate under mild conditions to replace the tosylate group with the nucleophile.
Elimination (E2): Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted compounds, such as alkyl halides, nitriles, and ethers.
Elimination Reactions: The major products are alkenes, formed by the removal of a hydrogen atom and the tosylate group.
Applications De Recherche Scientifique
®-2-Hydroxybutyl tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of drug molecules and prodrugs.
Mécanisme D'action
The mechanism of action of ®-2-Hydroxybutyl tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group stabilizes the transition state and facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic carbon. This process is crucial in various synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonates (Mesylates): Similar to tosylates, mesylates are esters of methanesulfonic acid and serve as good leaving groups in nucleophilic substitution reactions.
Trifluoromethanesulfonates (Triflates): Triflates are esters of trifluoromethanesulfonic acid and are even better leaving groups than tosylates and mesylates due to the electron-withdrawing effect of the trifluoromethyl group.
Uniqueness
®-2-Hydroxybutyl tosylate is unique in its ability to retain the stereochemistry of the starting alcohol during the tosylation process. This property is particularly valuable in the synthesis of chiral compounds, where maintaining the stereochemistry is crucial for the biological activity of the final product .
Propriétés
IUPAC Name |
[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOURZMHXZMJW-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER](/img/structure/B1145864.png)
![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)
![1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1145870.png)

![N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B1145874.png)
![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
